molecular formula C8H7BrF2O B6168546 1-bromo-4-[(difluoromethoxy)methyl]benzene CAS No. 1069051-44-0

1-bromo-4-[(difluoromethoxy)methyl]benzene

Cat. No.: B6168546
CAS No.: 1069051-44-0
M. Wt: 237.04 g/mol
InChI Key: NPBFURSZGXXMOC-UHFFFAOYSA-N
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Description

1-Bromo-4-[(difluoromethoxy)methyl]benzene (CAS 5905-69-1) is a halogenated aromatic compound with the molecular formula C₇H₅OF₂Br and a molecular weight of 223.01 g/mol . Structurally, it features a bromine atom at the para position and a difluoromethoxy-methyl group (–CH₂OCF₂H) as key substituents. This compound is widely utilized in pharmaceutical and agrochemical synthesis as an intermediate, particularly in Pd-catalyzed coupling reactions due to its balanced electronic and steric properties .

Properties

CAS No.

1069051-44-0

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-bromo-4-(difluoromethoxymethyl)benzene

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

NPBFURSZGXXMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(F)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[(difluoromethoxy)methyl]benzene typically involves the bromination of 4-[(difluoromethoxy)methyl]benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(difluoromethoxy)methyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-[(difluoromethoxy)methyl]benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include 4-[(difluoromethoxy)methyl]phenol, 4-[(difluoromethoxy)methyl]aniline, etc.

    Oxidation: Products include 4-[(difluoromethoxy)methyl]benzoic acid.

    Reduction: The major product is 4-[(difluoromethoxy)methyl]benzene.

Scientific Research Applications

1-Bromo-4-[(difluoromethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(difluoromethoxy)methyl]benzene depends on its chemical reactivity. The bromine atom and the difluoromethoxy methyl group can participate in various reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Reactivity/Applications Key Differences vs. Target Compound References
1-Bromo-4-(trifluoromethoxy)benzene –OCF₃ (strongly electron-withdrawing) High reactivity in Pd-catalyzed arylations (95% yield). More electron-deficient due to –OCF₃; higher hydrophobicity.
1-Bromo-2-(difluoromethoxy)benzene –OCF₂H at ortho position Comparable reactivity to para isomer (79–93% yields). Steric hindrance at ortho position slows kinetics slightly.
1-Bromo-4-(2,2-difluoroethoxy)benzene –OCH₂CF₂ (ethoxy chain) Used in safety-critical applications (GHS-compliant). Increased lipophilicity; ethoxy chain enhances steric bulk.
1-Bromo-4-(chloromethyl)benzene –CH₂Cl (reactive leaving group) Efficient in one-pot dual arylations (57–96% yield). –CH₂Cl enables nucleophilic substitution; less stable than –OCF₂H.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene –F and –OCF₃ at ortho/para positions Enhanced electron-withdrawing effects for directed coupling. Additional –F substituent increases polarity and reactivity.
1-Bromo-4-(1,1-difluoroethyl)benzene –CF₂CH₃ (alkyl fluorination) Potential in fluorinated agrochemicals. Alkyl fluorination reduces aromatic ring electron density.

Electronic Effects

  • Trifluoromethoxy (–OCF₃) vs. Difluoromethoxy (–OCF₂H): The –OCF₃ group is more electron-withdrawing, making 1-bromo-4-(trifluoromethoxy)benzene more reactive in Pd-catalyzed cross-couplings (e.g., 95% yield with 2-methylthiophene) . In contrast, the –OCF₂H group in the target compound offers moderate electron deficiency, balancing reactivity and stability .
  • Chloromethyl (–CH₂Cl): The –CH₂Cl group in 1-bromo-4-(chloromethyl)benzene acts as a leaving group, enabling nucleophilic substitutions, whereas –OCF₂H is less labile but stabilizes intermediates in coupling reactions .

Steric and Positional Effects

  • Ortho vs. Para Substitution: 1-Bromo-2-(difluoromethoxy)benzene exhibits steric hindrance at the ortho position, yet achieves comparable yields (79–93%) to the para isomer in arylations, indicating minimal electronic disruption .

Multi-Substituted Derivatives

  • Fluorine-Containing Derivatives: Compounds like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene combine –F and –OCF₃ groups, enhancing electron-withdrawing effects and directing coupling reactions to specific positions .

Biological Activity

The molecular weight of 1-bromo-4-[(difluoromethoxy)methyl]benzene is approximately 221.02 g/mol. Its structure includes both halogen and ether functionalities, which are often associated with significant pharmacological properties in other similar compounds.

Structural Comparison

The following table compares this compound with related compounds:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-methylbenzeneC7_7H7_7BrContains only one methyl group without fluorine.
1-Chloro-4-(difluoromethoxy)methylbenzeneC8_8H7_7ClF2_2OChlorine instead of bromine; similar reactivity.
1-Bromo-2-fluoro-4-methylbenzeneC8_8H7_7BrFContains a fluorine atom at a different position.
1-Bromo-3-(difluoromethoxy)benzeneC8_8H7_7BrF2_2ODifluoromethoxy group at a different position.

Antimicrobial and Anti-inflammatory Properties

While specific studies on this compound are scarce, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory activities. Brominated aromatic compounds have shown potential in these areas, suggesting that this compound may also possess similar properties.

Toxicity Studies

Toxicity evaluations provide insight into the safety profile of related brominated compounds. For example, studies on 1-bromo-4-fluorobenzene (a structurally similar compound) revealed a median lethal dose (LD50) of approximately 2,700 mg/kg in rats, indicating significant toxicity at high doses . Symptoms observed included tremors and weight loss, which could suggest potential adverse effects relevant to this compound.

Case Studies and Research Findings

Research on the biological activity of halogenated compounds has highlighted various mechanisms through which they exert their effects:

  • Mechanism of Action : The presence of halogens can enhance the lipophilicity of compounds, potentially affecting their interaction with biological membranes and leading to altered pharmacokinetics.
  • Cellular Effects : Brominated compounds have been noted to affect cellular signaling pathways, possibly modulating inflammatory responses or microbial resistance mechanisms.

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